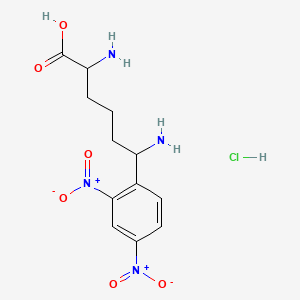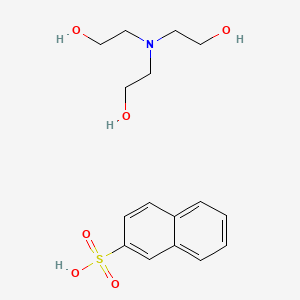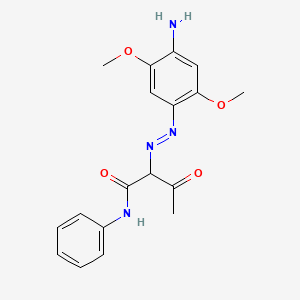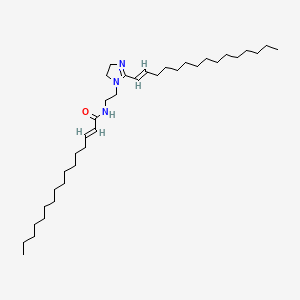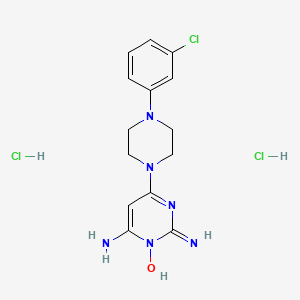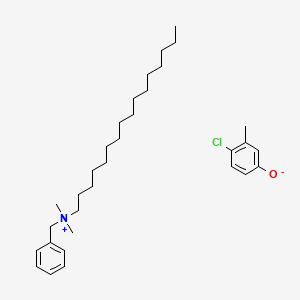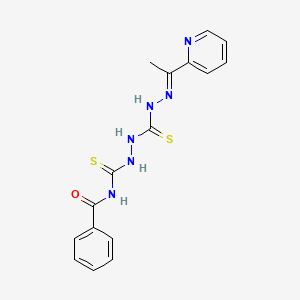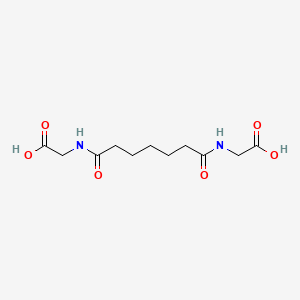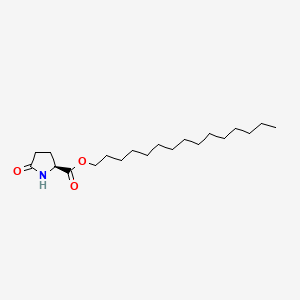
Pentadecyl 5-oxo-L-prolinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentadecyl 5-oxo-L-prolinate: is an organic compound with the molecular formula C20H37NO3 It is a derivative of L-proline, where the proline ring is modified to include a pentadecyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pentadecyl 5-oxo-L-prolinate typically involves the esterification of 5-oxo-L-proline with pentadecanol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Common reagents used in this process include sulfuric acid or hydrochloric acid as catalysts. The reaction mixture is heated to reflux to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and stringent control of reaction parameters such as temperature, pressure, and pH are crucial to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
Pentadecyl 5-oxo-L-prolinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like alcohols, amines, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: this compound can be oxidized to form pentadecyl 5-carboxy-L-prolinate.
Reduction: Reduction can yield pentadecyl 5-hydroxy-L-prolinate.
Substitution: Various ester derivatives can be formed depending on the nucleophile used.
科学的研究の応用
Pentadecyl 5-oxo-L-prolinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as a precursor in metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a bioactive compound.
Industry: this compound is used in the formulation of specialty chemicals and materials, including surfactants and emulsifiers.
作用機序
The mechanism of action of Pentadecyl 5-oxo-L-prolinate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in proline metabolism, leading to the formation of bioactive intermediates. These intermediates can modulate various cellular processes, including signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
Similar Compounds
- Hexadecyl 5-oxo-L-prolinate
- Octadecyl 5-oxo-L-prolinate
- Dodecyl 5-oxo-L-prolinate
Uniqueness
Pentadecyl 5-oxo-L-prolinate is unique due to its specific chain length and the presence of the 5-oxo-L-proline moiety. This combination imparts distinct physicochemical properties, such as solubility, reactivity, and biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
37673-28-2 |
|---|---|
分子式 |
C20H37NO3 |
分子量 |
339.5 g/mol |
IUPAC名 |
pentadecyl (2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C20H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-24-20(23)18-15-16-19(22)21-18/h18H,2-17H2,1H3,(H,21,22)/t18-/m0/s1 |
InChIキー |
LRRMPIXOZBIOGX-SFHVURJKSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCOC(=O)[C@@H]1CCC(=O)N1 |
正規SMILES |
CCCCCCCCCCCCCCCOC(=O)C1CCC(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


